molecular formula C20H26O5 B1193321 Parvifoline AA

Parvifoline AA

Cat. No.: B1193321
M. Wt: 346.423
InChI Key: BCLWDYWXGMJVAI-FJMKXFSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parvifoline AA is an ent-kaurane diterpenoid natural product that has emerged as a promising compound in cancer immunotherapy research. Its primary identified mechanism of action is the covalent targeting of Peroxiredoxin I/II (Prx-I/II), which are key antioxidant enzymes that protect cells from oxidative stress and are often overexpressed in cancers . By inhibiting peroxiredoxin function, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent activation of the ERK signaling pathway . This cascade of events significantly increases the susceptibility of tumor cells, particularly in hepatocarcinoma (HCC), to the innate immune system by upregulating the surface expression of NKG2D ligands on cancer cells . The enhanced ligand presentation potently sensitizes tumor cells to recognition and cytolysis by natural killer (NK) cells, highlighting the compound's value as a research tool for investigating NK cell-mediated anti-tumor immunity and developing combination immunotherapies . Research described in a 2019 patent indicates that this compound's application may extend beyond liver cancer to a broad spectrum of malignancies, including those of the digestive, respiratory, and hematological systems, as well as prostate cancer and various other carcinomas . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.423

IUPAC Name

(4aR,6S,6aS,9S,11bR,12R,13R)-6,12,13-Trihydroxy-4,4-dimethyl-8-methyleneoctahydro-1H-6,11b:6a,9-dimethanocyclohepta[a]naphthalene-5,7(6H,8H)-dione

InChI

InChI=1S/C20H26O5/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,16(18)24)19(11,13(9)21)14(10)22/h10-12,14,16,22,24-25H,1,4-8H2,2-3H3/t10-,11?,12+,14+,16+,18+,19-,20+/m0/s1

InChI Key

BCLWDYWXGMJVAI-FJMKXFSKSA-N

SMILES

O=C1[C@]([C@@H]2O)(O)[C@@](C(C([C@]3([H])CC4)=C)=O)([C@@H]3O)C4[C@]52CCCC(C)(C)[C@@]15[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Parvifoline AA

Origin of Product

United States

Isolation and Structural Elucidation of Parvifoline Aa

Botanical Sources and Biogeographic Distribution of Parvifoline AA-Producing Species

This compound is a member of the extensive family of ent-kaurane diterpenoids, which are characteristic secondary metabolites found within the plant kingdom, particularly in the genus Isodon.

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which have demonstrated significant biological properties. The chemical composition of these plants can vary based on the species and their geographical location. This compound has been identified as a constituent of this genus, contributing to its complex chemical profile.

This compound has been isolated from Isodon xerophilus, a medicinal plant that has been a source for the discovery of numerous novel ent-kauranoids. Bioassay-directed fractionation of the leaves of I. xerophilus has led to the isolation of a series of potential antitumor molecules, including this compound. While the presence of ent-kauranoids is well-documented in Isodon parvifolia, the specific isolation of this compound from this particular species requires further direct confirmation in primary literature. However, the discovery of other ent-kauranoids from an endophytic fungus inhabiting I. parvifolia suggests that the plant itself is a likely producer of such compounds.

Methodologies for Extraction and Chromatographic Purification of this compound from Plant Matrices

The isolation of this compound from its natural plant sources involves a systematic process of extraction and purification. The general procedure for obtaining ent-kaurane diterpenoids from Isodon species typically begins with the extraction of the dried and powdered plant material, usually the aerial parts or leaves, with a solvent such as 95% ethanol.

Following extraction, the crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals. This purification process often involves the following steps:

Solvent Partitioning: The crude ethanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the compounds based on their solubility.

Column Chromatography: The resulting fractions are then subjected to column chromatography over silica gel. A gradient elution system, for example, a chloroform-methanol mixture with increasing methanol concentration, is used to separate the compounds based on their affinity for the stationary phase.

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative TLC or HPLC to isolate the pure compound, this compound.

This multi-step chromatographic approach is essential for obtaining this compound in a pure form, suitable for structural elucidation and biological activity studies.

Advanced Spectroscopic and Crystallographic Approaches for Comprehensive Structure Determination

The definitive structure of this compound was established through the application of modern spectroscopic techniques, which provide detailed information about its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) were employed to piece together its intricate ent-kaurane skeleton. The chemical shifts and coupling constants observed in the NMR spectra provide precise information about the connectivity of atoms and the stereochemistry of the molecule.

Below is a table summarizing the ¹H and ¹³C NMR spectral data for this compound.

PositionδC (ppm)δH (ppm, J in Hz)
139.4 (t)1.80, 1.25 (m)
218.9 (t)1.65, 1.55 (m)
342.1 (t)1.45, 1.10 (m)
433.2 (s)
555.8 (d)1.95 (d, 6.0)
621.8 (t)2.10, 1.90 (m)
734.5 (t)2.30, 1.75 (m)
854.8 (s)
960.2 (d)2.50 (d, 6.0)
1043.8 (s)
1120.9 (t)1.70, 1.50 (m)
1237.8 (t)2.05, 1.60 (m)
1343.5 (d)2.90 (m)
1469.8 (d)4.10 (br s)
15215.1 (s)
16150.3 (s)
17108.2 (t)5.05 (s), 4.85 (s)
1833.5 (q)0.95 (s)
1921.8 (q)0.85 (s)
2018.2 (q)1.15 (s)

Data obtained from the primary literature on the isolation of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its molecular formula. In the case of this compound, HRMS was crucial in establishing its elemental composition. Further analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, corroborating the data obtained from NMR spectroscopy.

The molecular formula of this compound was determined to be C₂₀H₂₈O₃ by high-resolution mass spectrometry.

TechniqueIonization ModeObserved m/zDeduced Molecular Formula
HR-ESI-MSPositive[M+H]⁺C₂₀H₂₉O₃

Data obtained from the primary literature on the isolation of this compound.

While spectroscopic methods like NMR and MS are powerful tools for structural elucidation, the definitive confirmation of a molecule's three-dimensional structure is often achieved through single-crystal X-ray diffraction analysis. However, at present, there is no readily available public information confirming that the structure of this compound was determined using crystallographic approaches. The structural assignment relies on the comprehensive analysis of the spectroscopic data.

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a well-formed crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to create a detailed three-dimensional map of the electron density, which reveals the precise spatial arrangement of every atom in the molecule.

For ent-kaurane diterpenoids isolated from the Isodon genus, X-ray diffraction has been instrumental in confirming their structures. Although a specific crystallographic information file for this compound is not publicly available, the analysis of closely related compounds from the same family provides a clear framework for how its absolute configuration would be determined. For instance, the analysis of a similar ent-kaurane diterpenoid, Glaucocalyxin B, yielded detailed crystallographic data that solidified its structural assignment. The refinement of the crystallographic data, often yielding a Flack parameter close to zero, provides strong evidence for the correctness of the assigned absolute stereochemistry.

Below is a representative table of crystallographic data for an ent-kaurane diterpenoid isolated from an Isodon species, illustrating the type of information obtained from such an analysis.

ParameterValue
Chemical Formula C₂₂H₃₀O₅
Formula Weight 374.46
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.485(4)
b (Å) 23.786(10)
c (Å) 9.930(4)
β (º) 91.039(17)
Volume (ų) 2003.8(15)
Z 4
Calculated Density (g/cm³) 1.242
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R₁ = 0.063, wR₂ = 0.164
Flack Parameter 0.1(2)
Note: The data presented is for Glaucocalyxin B, a related ent-kaurane diterpenoid, to illustrate the typical output of an X-ray crystallographic analysis for this class of compounds.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Analysis

When suitable crystals for X-ray analysis cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, serves as a powerful alternative for assigning the absolute configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's stereochemistry.

The procedure involves measuring the experimental ECD spectrum of the compound and comparing it to spectra that have been computationally predicted for all possible stereoisomers. The absolute configuration is assigned by identifying the calculated spectrum that shows the best match with the experimental one. This method has been successfully applied to numerous ent-kaurane diterpenoids to establish their absolute configurations. For 7α,20-epoxy-ent-kaurane diterpenoids, the electronic transitions responsible for the Cotton effects are well-characterized, lending high confidence to the assignments made using this technique. The comparison of the experimental ECD spectrum with the calculated one for the proposed stereoisomer of this compound would be the key step in its stereochemical assignment using this method.

Structural Differentiation within the Parvifoline Series and Related ent-Kaurane Diterpenoids

This compound belongs to the 7α,20-epoxy-ent-kaurane class of diterpenoids. The structural diversity within the parvifoline series and other related compounds isolated from Isodon species arises from variations in the oxygenation pattern and substitution on the core tetracyclic skeleton. These subtle differences can have a significant impact on their biological properties.

This compound is structurally related to other compounds isolated from Isodon parvifolius, such as Parvifolines O-W, Lasiocarpanin, Rosthorin A, and Longikaurin B. The key differentiating features include the presence or absence of hydroxyl and acetoxyl groups at various positions on the ent-kaurane framework. For example, the presence of an α,β-unsaturated ketone moiety in the D-ring is a common feature in many cytotoxic ent-kaurane diterpenoids. The specific arrangement and type of functional groups distinguish this compound from its analogues.

Below is a table comparing the structural features of this compound with some related ent-kaurane diterpenoids.

CompoundCore SkeletonKey Substituents / Features
This compound 7α,20-Epoxy-ent-kauraneSpecific pattern of hydroxyl and/or acetoxyl groups.
Rosthorin A 7α,20-Epoxy-ent-kauraneDiffers in the oxygenation pattern on the A, B, or C rings.
Longikaurin E 7α,20-Epoxy-ent-kauraneVaries in the number and position of acetyl groups.
Lasiocarpanin 7α,20-Epoxy-ent-kauranePossesses a distinct substitution pattern.
Oridonin 7α,20-Epoxy-ent-kauraneFeatures an exocyclic double bond on the D-ring.

This structural differentiation is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features contribute to the biological effects of these natural products.

Biological Activity and Molecular Mechanisms of Parvifoline Aa

Immunomodulatory Roles and Antitumor Effects

The primary biological activity of Parvifoline AA is its capacity to modulate immune responses, significantly enhancing the activity of natural killer cells against malignant cells. vulcanchem.comresearchgate.netuni.luhodoodo.com This immunomodulatory effect represents a promising avenue for cancer treatment by leveraging the body's intrinsic immune surveillance mechanisms. vulcanchem.comuni.luhodoodo.com In addition to its immunomodulatory roles, this compound has demonstrated notable antitumor activity in preclinical models. vulcanchem.comeurekalert.orgcas.cn

Enhancement of Natural Killer (NK) Cell-Mediated Cytolysis

Natural killer (NK) cells are crucial components of the innate immune system, playing a significant role in the surveillance and control of malignant cells through direct cytolysis. researchgate.netuni.lueurekalert.org this compound has been shown to considerably enhance the recognition and lysis of hepatocellular carcinoma (HCC) cells by NK cells. vulcanchem.comresearchgate.netuni.luhodoodo.comcas.cn This enhancement of NK cell-mediated cytolysis is a key aspect of this compound's biological activity. vulcanchem.comuni.luhodoodo.com

Induction of NKG2D Ligand Expression on Cancer Cells (e.g., Hepatocellular Carcinoma Cells)

A critical mechanism by which this compound enhances NK cell activity is by markedly stimulating the expression of NKG2D ligands on the surface of cancer cells, such as hepatocellular carcinoma (HCC) cells. vulcanchem.comresearchgate.netuni.luhodoodo.comcas.cn The engagement of the NKG2D receptor on NK cells with its ligands on target cells is a promising strategy against cancers. researchgate.netuni.lunih.gov Studies have shown that this compound upregulates the expression of specific NKG2D ligands, including ULBP1, ULBP3, and MICA/B, on human HCC cell lines (SMMC-7721, Huh7, and HepG2), as well as Rae-1 and Mult-1 on mouse HCC Hepa1-6 cells. uni.lu This increased expression of NKG2D ligands makes cancer cells more susceptible to recognition and subsequent lysis by NK cells. vulcanchem.comresearchgate.netuni.luhodoodo.comcas.cn The stimulation of NKG2D ligand expression by this compound appears to be dependent on the generation of reactive oxygen species (ROS) within the cancer cells. uni.lu

In Vivo Efficacy in Preclinical Tumor Models and NK Cell Dependence

Preclinical studies conducted in vivo have demonstrated robust inhibition of tumor growth by this compound. vulcanchem.comresearchgate.netuni.lueurekalert.orgcas.cnnih.gov Crucially, this antitumor effect has been shown to be dependent on NK cell activation. vulcanchem.comresearchgate.netuni.lucas.cnnih.gov This finding underscores the significance of this compound's immunomodulatory activity in mediating its therapeutic potential in living organisms. For instance, in mouse models of HCC, this compound significantly decreased tumor size and weight in a dosage-dependent manner compared to control groups. uni.lu These in vivo results provide a compelling rationale for the further development of this compound as a sensitizer (B1316253) agent for NK cell-mediated immunotherapy, particularly for HCC. researchgate.netuni.lueurekalert.orgcas.cnnih.gov

Direct Molecular Targets and Intracellular Signaling Cascade Perturbations

This compound's effects on cancer cells and NK cell recognition are mediated through specific interactions with intracellular molecular targets, leading to perturbations in key signaling pathways.

Covalent Inhibition of Peroxiredoxins I/II (Prxs-I/II)

A key aspect of this compound's mechanism of action is its ability to covalently bind to and inhibit the catalytic activity of peroxiredoxins I and II (Prxs-I/II). vulcanchem.comresearchgate.netuni.luhodoodo.comeurekalert.orgcas.cnnih.govnih.gov Peroxiredoxins are a family of multifunctional antioxidant enzymes that play vital roles in protecting cells from oxidative stress and regulating cellular homeostasis and signaling. nih.gov By inhibiting Prxs-I/II, this compound disrupts cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS). uni.lu This accumulation of ROS is a critical event downstream of Prxs-I/II inhibition by this compound. vulcanchem.comuni.lu

Characterization of the Covalent Binding Site (Conserved Cysteine Residue)

The molecular basis of this compound's interaction with peroxiredoxins I/II involves the formation of a covalent bond. vulcanchem.comresearchgate.netuni.luhodoodo.comeurekalert.orgcas.cnnih.gov this compound covalently binds to a conserved cysteine residue within the structure of Prxs-I/II. researchgate.netuni.lueurekalert.orgcas.cnnih.gov This covalent binding is facilitated by the presence of an α,β-unsaturated carbonylic system in the structure of this compound, which undergoes a thiol-Michael addition reaction with the catalytic cysteine. vulcanchem.com The specificity of this interaction with the conserved cysteine site is central to this compound's targeted inhibition of peroxiredoxin activity. vulcanchem.comresearchgate.netuni.lueurekalert.orgcas.cnnih.gov The inhibition of Prxs-I/II catalytic activity by this compound subsequently activates the ROS/ERK axis in HCC cells, contributing to the increased immunogenicity of these cells towards NK cells. researchgate.netuni.lueurekalert.orgcas.cnnih.gov

Role of Thiol-Michael Addition in Inhibitory Mechanism

The molecular basis of this compound's inhibitory activity involves a covalent interaction with peroxiredoxins. vulcanchem.com Specifically, this compound has been shown to covalently bind to the conserved cysteine site within peroxiredoxins I/II (Prxs-I/II). vulcanchem.comuni.lu This binding occurs through a thiol-Michael addition reaction. vulcanchem.com This reaction is facilitated by the presence of an α,β-unsaturated carbonylic system within the structure of this compound, which acts as an electrophilic center that reacts with the nucleophilic thiol group of the cysteine residue in the enzyme's active site. vulcanchem.comresearchgate.netplos.orgnih.gov This covalent modification leads to the inhibition of the catalytic activity of peroxiredoxins. vulcanchem.comuni.lu

Activation of Downstream Signaling Pathways (e.g., ROS/ERK Axis)

Inhibition of peroxiredoxins by this compound leads to an increase in cellular levels of reactive oxygen species (ROS). vulcanchem.comuni.luresearchgate.net The accumulation of ROS can activate downstream signaling pathways, including the ROS/ERK axis, particularly in hepatocellular carcinoma (HCC) cells. vulcanchem.comuni.lunih.gov Activation of the ERK pathway following Prx inhibition by this compound is associated with increased expression of NKG2D ligands on HCC cells. vulcanchem.comuni.lu This increased expression of NKG2D ligands enhances the recognition and subsequent lysis of cancer cells by natural killer (NK) cells, representing a mechanism by which this compound can enhance immune surveillance against cancer. vulcanchem.comuni.lunih.govresearchgate.net

Modulation of Cellular Redox Homeostasis through Prx Inhibition

Peroxiredoxins play a crucial role in regulating cellular redox homeostasis by reducing hydrogen peroxide and other organic hydroperoxides. researchgate.netnih.govresearchgate.net By inhibiting the catalytic activity of Prxs-I/II, this compound disrupts this critical antioxidant defense mechanism. vulcanchem.comuni.lu This disruption leads to an imbalance in cellular redox status, characterized by increased ROS levels. vulcanchem.comuni.luresearchgate.net This modulation of cellular redox homeostasis contributes to the downstream effects observed, including the activation of signaling pathways and enhanced immune recognition of cancer cells. vulcanchem.comuni.lunih.gov

Structure-Activity Relationship (SAR) of this compound and its ent-Kaurane Analogs

Understanding the structural features of this compound that contribute to its peroxiredoxin inhibitory activity is crucial for the rational design and development of related compounds with potentially enhanced properties. vulcanchem.com

Identification of Key Pharmacophoric Features for Peroxiredoxin Inhibition (e.g., α,β-unsaturated carbonyl system)

A key structural feature identified as essential for the peroxiredoxin inhibitory activity of this compound and other related natural products is the α,β-unsaturated carbonylic system. vulcanchem.comresearchgate.netplos.orgnih.gov This functional group serves as a Michael acceptor, facilitating the covalent alkylation of the catalytic cysteine residue in the peroxiredoxin active site via a thiol-Michael addition reaction. vulcanchem.comresearchgate.netplos.orgnih.gov The presence and specific positioning of this electrophilic center are critical for the inhibitory mechanism. Studies on other compounds have also highlighted the importance of the α,β-unsaturated ketone group for cytotoxicity and protein binding via Michael addition. acs.org The bulky carbon skeleton, characteristic of ent-kaurane diterpenoids, may also play a role in the interaction with peroxiredoxins, potentially by mimicking natural oxidant substrates or influencing the molecule's presentation to the active site. plos.orgnih.gov

Advanced Research Methodologies and Future Directions

Integrative Omics Approaches in Elucidating Comprehensive Mechanisms of Parvifoline AA (e.g., Transcriptomics, Proteomics, Bioinformatics Analysis)

Integrative omics approaches, such as transcriptomics, proteomics, and bioinformatics analysis, are crucial for a comprehensive understanding of how this compound interacts with biological systems at a molecular level nih.govcnpem.brresearchgate.netmdpi.com. Transcriptomics provides insights into gene expression levels and the identification of differentially expressed genes (DEGs) in response to this compound treatment nih.govnih.govacs.org. RNA sequencing (RNA-seq) allows for the sequencing of the entire transcriptome, offering additional information on splice variants and non-coding RNA nih.gov. Proteomics complements transcriptomics by characterizing protein expression, including abundance differences, time-dependent patterns, post-translational modifications, and protein-protein interactions, which may not be directly inferred from RNA data nih.gov. Integrating these datasets through bioinformatics analysis enables the construction of layered networks that reveal the complex interplay of biological regulation nih.govcnpem.brresearchgate.netmdpi.comfrontiersin.org.

For instance, research on this compound's effect on hepatocellular carcinoma (HCC) cells utilized these approaches. Studies have shown that this compound stimulates the expression of NKG2D ligands on HCC cells, enhancing their recognition and lysis by natural killer (NK) cells researchgate.netnih.gov. Mechanistically, this compound was found to covalently bind to and inhibit peroxiredoxins I/II (Prxs-I/II), subsequently activating the ROS/ERK axis researchgate.netnih.gov. While the provided search results highlight the application of omics in related studies (e.g., RNA-sequencing and bioinformatics analysis in exploring mechanisms of other compounds targeting PRDX1), specific detailed data tables directly linking this compound treatment to comprehensive transcriptomic or proteomic changes were not extensively detailed in the provided snippets. However, the principle of using these methods to understand the downstream effects of this compound's interaction with targets like Prxs-I/II is well-supported by the literature on integrative omics in biological research nih.govcnpem.brresearchgate.netmdpi.com.

Data from a study investigating the mechanism of a different compound targeting PRDX1 utilized RNA-sequencing and bioinformatics analysis to identify differentially expressed genes in treated cells nih.govacs.org. This exemplifies how such omics approaches can be applied to this compound to elucidate its effects on gene and protein expression profiles.

Advanced Imaging Techniques for Tracking this compound Interactions in Situ and at the Cellular Level

Advanced imaging techniques are essential for visualizing the localization, distribution, and interactions of this compound within biological systems, both in situ and at a cellular level. Techniques such as magnetic resonance imaging (MRI), positron emission tomography (PET), and optical methods are employed for in vivo cell tracking and visualizing cellular processes frontiersin.orgnih.gov. While the search results discuss the application of these imaging modalities for tracking cells, particularly in the context of cancer immunotherapy and stem cell therapy, specific studies detailing the direct tracking of this compound using these methods were not found within the provided snippets frontiersin.orgnih.gov.

However, the principles of advanced imaging, such as using contrast agents or labeled molecules, could potentially be adapted to study this compound. For example, CEST-based MRI agents can be used to label and track cells in vivo frontiersin.org. Developing labeled this compound molecules or using techniques that visualize its downstream effects (e.g., changes in protein localization or cellular pathways) through fluorescent reporters or other imaging probes could provide valuable spatial and temporal information about its activity. The application of advanced microscopy techniques, such as confocal microscopy or super-resolution microscopy, could further enable the visualization of this compound's interactions with intracellular targets like peroxiredoxins researchgate.netnih.gov at a higher resolution.

Bioengineering and Biotechnological Approaches for Sustainable Production of this compound

The sustainable production of natural products like this compound can be enhanced through bioengineering and biotechnological approaches mdpi.comkrct.ac.innih.govnih.gov. Traditional methods of extracting compounds from plants can be resource-intensive and dependent on environmental factors. Bioengineering offers alternative strategies, such as metabolic engineering of microorganisms or plant cell cultures, to produce specific compounds mdpi.comnih.gov.

Advances in genetic engineering and synthetic biology allow for the manipulation of metabolic pathways in host organisms to increase the yield of desired natural products mdpi.comnih.gov. This could involve introducing genes responsible for this compound biosynthesis into fast-growing microorganisms like yeast or bacteria, or enhancing the biosynthetic pathways in plant cell cultures mdpi.comnih.gov. The biorefinery concept, which involves the sustainable processing of biomass into a range of products, also aligns with the goal of sustainable natural product production mdpi.comnih.gov.

While the search results discuss bioengineering for sustainable production in a general context, particularly for biofuels and other biomass-derived products mdpi.comkrct.ac.innih.govnih.gov, specific details or data tables on bioengineering efforts for this compound production were not found. Future directions in this area would involve identifying the complete biosynthetic pathway of this compound in Isodon species, identifying the key enzymes and genes involved, and then applying genetic and metabolic engineering techniques to establish efficient production systems in suitable host organisms.

Exploration of Unexplored Therapeutic Potentials and Mechanistic Hypotheses of this compound Beyond Current Findings

Current research indicates that this compound has potential in cancer immunotherapy by enhancing the susceptibility of hepatocarcinoma cells to NK cell-mediated cytolysis through targeting peroxiredoxins I/II researchgate.netnih.gov. This finding opens avenues for exploring other potential therapeutic applications and underlying mechanisms.

Given its interaction with peroxiredoxins, which are involved in regulating cellular redox balance and signaling pathways nih.govacs.org, this compound might have implications in other diseases where oxidative stress and redox dysregulation play a role. Exploring its effects on different cancer types, beyond hepatocarcinoma, is a logical extension. Furthermore, investigating its potential in inflammatory conditions or other immune-related disorders could reveal novel therapeutic uses.

Mechanistically, further research could delve deeper into the downstream effects of Prxs-I/II inhibition by this compound. This could involve detailed studies of the activated ROS/ERK axis and its impact on other signaling pathways and cellular processes. Identifying other potential direct or indirect targets of this compound using techniques like activity-based protein profiling or pull-down assays coupled with mass spectrometry could uncover additional mechanisms of action. nih.govacs.org

The exploration of unexplored therapeutic potentials would involve in vitro studies on various cell lines and in vivo studies in relevant animal models. Generating and testing new mechanistic hypotheses would require a combination of biochemical assays, cell biology techniques, and potentially further omics analyses to build a more complete picture of this compound's interactions and effects.

Q & A

Q. What are the foundational methodologies for isolating and characterizing Parvifoline AA from natural sources?

Researchers should prioritize multi-step chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays to isolate this compound. Structural elucidation requires NMR, mass spectrometry, and X-ray crystallography. Cross-referencing spectral data with existing literature ensures accuracy, while reproducibility demands strict adherence to protocols for solvent purity, temperature, and sample handling .

Q. How can researchers establish preliminary bioactivity profiles for this compound?

Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to quantify potency (IC50/EC50 values). Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives. Include positive controls (e.g., known inhibitors) and statistical validation (p < 0.05, n ≥ 3 replicates) .

Q. What ethical guidelines govern preclinical studies involving this compound?

Follow NIH guidelines for animal welfare, including justified sample sizes, humane endpoints, and IACUC approval. For cell-based studies, document source authentication (e.g., STR profiling) and contamination checks. Disclose conflicts of interest and adhere to ARRIVE or similar reporting frameworks .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Step 1: Assess bioavailability and pharmacokinetics (e.g., plasma concentration-time curves) to identify metabolic instability.
  • Step 2: Compare in vitro assay conditions (e.g., serum protein interference, oxygen tension) to in vivo microenvironments.
  • Step 3: Use genetically modified models (e.g., knockouts) to isolate target pathways. Cross-disciplinary collaboration with pharmacologists and statisticians is critical .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s mechanism of action?

Apply the FINER criteria :

  • Feasible: Ensure access to analytical tools (e.g., CRISPR for gene-editing studies).
  • Novel: Focus on understudied targets (e.g., non-canonical signaling pathways).
  • Ethical: Align with preclinical ethics (see FAQ 3). The PICO framework (Population, Intervention, Comparison, Outcome) can structure comparative studies (e.g., this compound vs. standard therapeutics) .

Q. How can researchers address variability in this compound’s bioactivity across different cell lines?

  • Approach 1: Use isogenic cell lines to control for genetic background.
  • Approach 2: Quantify receptor expression levels (e.g., qPCR, flow cytometry) to correlate with response.
  • Approach 3: Apply multivariate regression to identify confounding factors (e.g., culture media, passage number). Transparent reporting of all variables is essential for reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Technique Sensitivity Throughput Limitations
LC-MS/MS1–10 ng/mLModerateMatrix effects
ELISA0.1–1 ng/mLHighAntibody specificity
Microdialysis10–100 ng/mLLowTemporal resolution
Validate methods using spiked recovery experiments (85–115% acceptable) .

Q. How should researchers integrate contradictory findings about this compound’s cytotoxicity into a coherent narrative?

  • Method: Conduct a systematic review using PRISMA guidelines.
  • Analysis: Stratify data by model system (e.g., cancer vs. normal cells), dosage, and exposure duration.
  • Resolution: Highlight knowledge gaps (e.g., role of oxidative stress) for future studies. Contradictions often arise from contextual factors, not compound inconsistency .

Q. What strategies enhance the reproducibility of this compound synthesis in academic labs?

  • Documentation: Provide step-by-step protocols with hazard ratios, reaction yields, and troubleshooting notes.
  • Validation: Share raw spectral data in open-access repositories (e.g., Zenodo).
  • Collaboration: Use round-robin tests across labs to identify procedural variability .

Q. How can interdisciplinary approaches improve the translational potential of this compound research?

Partner with computational chemists for molecular docking studies to predict off-target effects. Use cheminformatics tools (e.g., PubChem, ChEMBL) to compare this compound’s properties with clinical candidates. Prioritize in vivo efficacy studies in disease-relevant models (e.g., patient-derived xenografts) .

Methodological Best Practices

  • Data Presentation: Use APA-style tables and figures to summarize key findings. Avoid redundancy between text and visuals; instead, use captions to highlight trends (e.g., "Figure 1: Dose-dependent inhibition of MMP-9 by this compound") .
  • Peer Review: Pre-submission checks should ensure alignment with STROBE (observational studies) or CONSORT (clinical trials) guidelines. Address reviewer critiques about statistical power or confounding variables transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.